7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a compound with the molecular formula C11H8O5 . It is also known as a fluorescent dye with an excitation peak at 355 nm and an emission peak at 405 nm . It can be used to label peptides .
Synthesis Analysis
The synthesis of coumarin derivatives, such as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, has been a subject of study due to their usage in pharmacy and medicine . A series of novel 7-hydroxycoumarin-3-carboxamides was synthesized by the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with various substituted aromatic amines .Molecular Structure Analysis
The non-H atoms of the coumarin unit are essentially coplanar in the molecule of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. The methoxy and carboxylate groups form dihedral angles of 6.5 (4) and 6.7 (4)°, respectively, with this group .Chemical Reactions Analysis
While specific chemical reactions involving 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid are not detailed in the search results, it is known that coumarin derivatives could be obtained from different starting materials with various methods .Physical And Chemical Properties Analysis
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has a molecular weight of 219.17 g/mol . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Fluorescence Properties
- 7-Hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid, a derivative of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, has been synthesized and found to exhibit excellent fluorescence in ethanol solution and the solid state, useful for molecular recognition and fluorescence applications (Shi, Liang, & Zhang, 2017).
Antibacterial and Antifungal Agents
- Novel series of derivatives containing the 2H-chromen-2-one moiety, synthesized using 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid as a precursor, have shown potential as antibacterial and antifungal agents (Mahesh et al., 2022).
Crystal Structure Analysis
- The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid has been determined, contributing to the understanding of the molecular structure and properties of related compounds (Li et al., 2010).
Synthesis of Photochromic Materials
- Chromene chromium carbene complexes, including derivatives of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, have been used in the synthesis of naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products (Rawat, Prutyanov, & Wulff, 2006).
Cytotoxic Constituents Study
- Derivatives of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid have been identified in the study of cytotoxic constituents from Clausena lansium, showing potential in cancer research (Jiang et al., 2014).
Antifungal Activities in Plant Extracts
- Plant extracts containing chromenes, such as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, have demonstrated antifungal activities, contributing to the understanding of natural plant defense mechanisms (Salazar et al., 2005).
Future Directions
The study of coumarin derivatives, such as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, continues to be an important area of research due to their usage in pharmacy and medicine . The development of new synthesis methods and techniques for these compounds could lead to the development of new drugs .
properties
IUPAC Name |
7-methoxy-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGNDSSWAOLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342708 | |
Record name | 7-Methoxycoumarin-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
20300-59-8 | |
Record name | 7-Methoxycoumarin-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxycoumarin-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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